N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-6,7-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE is a complex organic compound that features a combination of furan, pyrazole, and chromene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-6,7-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.
Attachment of the furan moiety: The furan ring can be introduced via a Friedel-Crafts acylation reaction.
Chromene synthesis: The chromene ring is often synthesized through a Pechmann condensation reaction involving a phenol and a β-keto ester.
Final coupling: The final step involves coupling the pyrazole-furan intermediate with the chromene derivative using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-6,7-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl groups in the chromene moiety can be reduced to alcohols.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups using electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitro groups (NO2) can be used under acidic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Alcohols and reduced chromene derivatives.
Substitution: Halogenated or nitrated pyrazole derivatives.
Scientific Research Applications
N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-6,7-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-6,7-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it could act as an inhibitor of a key enzyme in a metabolic pathway, thereby disrupting the normal function of cells.
Comparison with Similar Compounds
Similar Compounds
Furan derivatives: Compounds like furfural and furanones.
Pyrazole derivatives: Compounds such as pyrazole-4-carboxamide and pyrazole-3-carboxylic acid.
Chromene derivatives: Compounds like coumarins and flavonoids.
Uniqueness
N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-6,7-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE is unique due to its combination of three distinct heterocyclic moieties, which confer a range of chemical and biological properties
Properties
Molecular Formula |
C20H17N3O4 |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
N-[2-(furan-2-ylmethyl)pyrazol-3-yl]-6,7-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C20H17N3O4/c1-12-8-15-16(24)10-18(27-17(15)9-13(12)2)20(25)22-19-5-6-21-23(19)11-14-4-3-7-26-14/h3-10H,11H2,1-2H3,(H,22,25) |
InChI Key |
BFUXFIWWBIUBHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=CC2=O)C(=O)NC3=CC=NN3CC4=CC=CO4 |
Origin of Product |
United States |
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